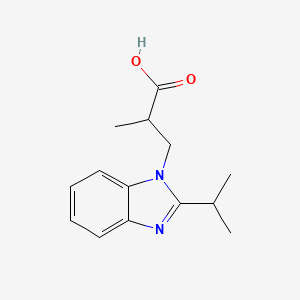

1-(3-Methyl-cyclohexylamino)-propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related beta-amino alcohols often involves multi-step strategies starting from simple precursors like epichlorohydrin. For instance, the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives is achieved by ring opening of epichlorohydrin followed by ring closure and further reactions with secondary amines and nucleobases . Similarly, the synthesis of other related compounds, such as methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, involves reactions of methyl-1-bromocyclohexane carboxylates with arylamides . These methods demonstrate the versatility of synthetic approaches to access a variety of beta-amino alcohol derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various analytical techniques. For example, the structure of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol was analyzed using CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR spectroscopy . Computational studies, including DFT calculations, are also employed to understand the electronic properties and molecular geometry, as seen in the analysis of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one .

Chemical Reactions Analysis

The chemical reactivity of these compounds can lead to various transformations. For instance, cyclohexylamine reacts with different aldehydes to yield products through nucleophilic substitution or condensation followed by hydrolysis, depending on the substituents present . Additionally, cyclisation reactions of 3-(p-methylphenyl)propan-1-ol via its alkoxyl radical and aryl radical cation intermediates have been studied, showing different regioselectivities and product yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino alcohols and their derivatives are influenced by their molecular structure. The analgesic activity of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, along with their low toxicity, is an example of the pharmacological potential of these compounds . The optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been used for molecular recognition by NMR and fluorescence spectroscopy, demonstrating its utility in chiral discrimination10.

Applications De Recherche Scientifique

Volatomics in Inflammatory and Irritable Bowel Disease

Research on volatile organic compounds (VOCs), including propan-1-ol and 1-methyl-4-propan-2-ylcyclohexa-1,4-diene, highlights their potential as non-invasive biomarkers for diagnosing and monitoring irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). These compounds, produced by human metabolism, inflammation, and gut microbiota, offer promising applications in personalized medicine through breath and faecal analysis (Van Malderen et al., 2020).

Flavor Compounds in Foods

Branched aldehydes, such as 2-methyl propanal, play a crucial role as flavor compounds in both fermented and non-fermented food products. Their production and degradation pathways from amino acids are essential for controlling the formation of these aldehydes to achieve desired levels in food, indicating their significant impact on the food industry (Smit et al., 2009).

Antimicrobial Effects of Monoterpenes

Monoterpenes, including p-Cymene, have shown a wide range of biological activities, such as antimicrobial effects. These compounds, found in over 100 plant species, have been investigated for their potential to address the urgent need for new substances with antimicrobial properties. This review focuses on p-Cymene's antimicrobial activity, underlying mechanisms of action, and its application potential in human healthcare and biomedical applications (Marchese et al., 2017).

Cyclodextrins in Industrial Applications

Cyclodextrins, cyclic oligosaccharides with a cage-like supramolecular structure, exhibit a wide range of applications due to their inclusion complex forming capability. This has led to significant modifications in the properties of materials with which they complex, making them of great commercial interest in various industries including pharmaceuticals, food, cosmetics, and environmental protection (Valle, 2004).

DNA Methyltransferase Inhibitors in Cancer Treatment

The review of DNA methyltransferase inhibitors outlines their critical role in inhibiting hypermethylation and restoring suppressor gene expression, showcasing their potential in antitumor effects in laboratory models. This highlights the ongoing research into developing new inhibitors for cancer treatment, emphasizing the need for further studies to establish a definitive clinical role for these agents (Goffin & Eisenhauer, 2002).

Orientations Futures

Propriétés

IUPAC Name |

1-[(3-methylcyclohexyl)amino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-8-4-3-5-10(6-8)11-7-9(2)12/h8-12H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPGTWMBGPTPRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NCC(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl-cyclohexylamino)-propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid](/img/structure/B1306273.png)

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)